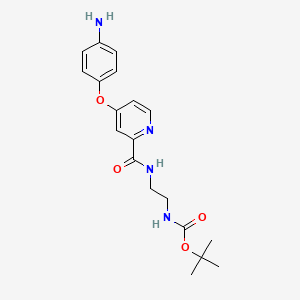![molecular formula C13H19N3O B13722105 4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.30946 g/mol . This compound is known for its unique structural properties, which include an amino group and a hydrazide moiety connected through a trimethylpropylidene linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Applications De Recherche Scientifique
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide has been studied for its applications in several scientific domains:
Mécanisme D'action
The mechanism of action of 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of hexokinase 2 (HK2) is achieved through binding to the enzyme’s active site, thereby preventing the phosphorylation of glucose and disrupting the glycolytic pathway in cancer cells . This leads to reduced energy production and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N’-(pyridin-2-ylmethylene)benzohydrazide: Known for its antimicrobial and antifungal activities.
4-Amino-N’-(2,3,4-trihydroxybenzyl)benzohydrazide: Exhibits significant antioxidant properties.
Uniqueness
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide stands out due to its unique trimethylpropylidene linkage, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-amino-N-[(Z)-3,3-dimethylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C13H19N3O/c1-9(13(2,3)4)15-16-12(17)10-5-7-11(14)8-6-10/h5-8H,14H2,1-4H3,(H,16,17)/b15-9- |
Clé InChI |
COFPORSWFRVSRO-DHDCSXOGSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C(C)(C)C |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)


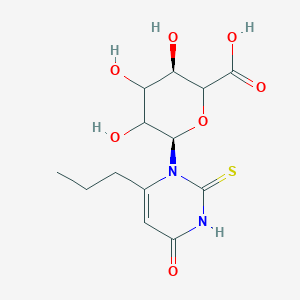

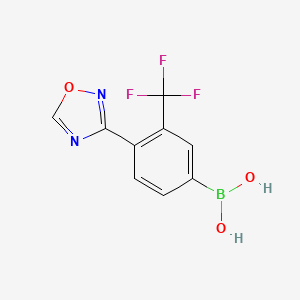
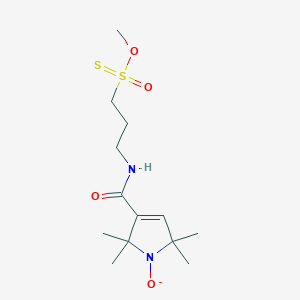

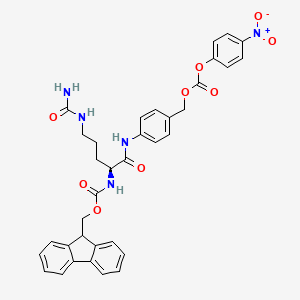

![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
